molecular formula C11H13N3O4 B1607628 3-Nitro-2-piperazin-1-ylbenzoic acid CAS No. 374063-89-5

3-Nitro-2-piperazin-1-ylbenzoic acid

Cat. No.: B1607628
CAS No.: 374063-89-5
M. Wt: 251.24 g/mol
InChI Key: BFBIXTPJJSLRIX-UHFFFAOYSA-N
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Description

3-Nitro-2-piperazin-1-ylbenzoic acid (CAS: 374063-89-5 ) is a high-purity chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This benzoic acid derivative features a piperazinyl substituent and a nitro group on its aromatic ring, a structure confirmed by its SMILES notation C1CN(CCN1)C2=C(C=CC=C2 N+ [O-])C(=O)O . The compound is intended for research and laboratory use only and is not listed on the TSCA inventory . It is classified with the hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers utilize this compound as a key synthetic intermediate and building block in medicinal chemistry and drug discovery projects. Its structural features make it valuable for developing pharmacologically active molecules, particularly due to the presence of the piperazine ring, which is a common motif in bioactive compounds. The carboxylic acid and nitro functional groups provide reactive sites for further chemical modification and derivatization, enabling the creation of amides, esters, and other molecular libraries for structure-activity relationship studies. Please handle with appropriate safety precautions, including the use of personal protective equipment, and conduct all procedures in a well-ventilated environment. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nitro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-3-9(14(17)18)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBIXTPJJSLRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377972
Record name 3-nitro-2-piperazin-1-ylbenzoic acid
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Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-89-5
Record name 3-nitro-2-piperazin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-piperazin-1-ylbenzoic acid
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Synthetic Methodologies and Chemical Transformations of 3 Nitro 2 Piperazin 1 Ylbenzoic Acid

Synthetic Pathways to 3-Nitro-2-piperazin-1-ylbenzoic Acid

The construction of this compound involves the careful assembly of a functionalized benzoic acid core followed by the introduction of the piperazine (B1678402) heterocycle.

The synthesis of the substituted benzoic acid precursor is a critical first step. A common and effective strategy begins with a readily available starting material, such as 3-nitro-o-xylene. This approach involves the selective oxidation of one of the methyl groups to a carboxylic acid. For instance, a method for preparing the closely related 3-nitro-2-methylbenzoic acid uses oxygen as an oxidant in an acidic organic solvent like acetic acid, in the presence of a catalyst and an initiator google.com. After the reaction, the product can be isolated through cooling, crystallization, and filtration google.com.

Alternatively, the synthesis can proceed from a di-substituted benzene (B151609) ring. A plausible precursor for this compound is 2-halo-3-nitrobenzoic acid (e.g., 2-chloro-3-nitrobenzoic acid). The synthesis of such precursors often involves nitration of a corresponding halogenated benzoic acid. The positions of the substituents are crucial for directing subsequent reactions, particularly the introduction of the piperazine ring. Late-stage functionalization techniques, such as directed C-H activation, also represent a modern approach to introduce functional groups onto a pre-existing benzoic acid scaffold, although this is more common for derivatization rather than de novo synthesis nih.gov.

With a suitable benzoic acid precursor, such as 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid, the piperazine ring is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group ortho to the halogen atom activates the aromatic ring, making it susceptible to attack by a nucleophile like piperazine nih.gov.

The reaction involves treating the 2-halo-3-nitrobenzoic acid with piperazine, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction google.comresearchgate.net. A similar transformation, the Ullmann condensation, which uses a copper catalyst, has been successfully employed for the synthesis of the analogous compound 5-nitro-2-piperidin-1-yl-benzoic acid and represents another viable method chemicalbook.com. Other modern techniques for forming C-N bonds, such as the Buchwald-Hartwig amination, could also be employed, typically involving a palladium catalyst to couple the aryl halide with piperazine nih.gov.

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. For a typical SNAr reaction, several factors are systematically varied to find the ideal conditions.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the reactants effectively without participating in the reaction.

Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) are critical for neutralizing the acid byproduct and facilitating the reaction.

Temperature: The reaction temperature is a key variable. While higher temperatures often increase the reaction rate, they can also lead to the formation of side products. The optimal temperature is determined experimentally to balance reaction speed and selectivity.

Reactant Stoichiometry: The molar ratio of piperazine to the benzoic acid precursor can be adjusted. Using an excess of piperazine can drive the reaction to completion but may complicate purification.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from 2-chloro-3-nitrobenzoic acid and piperazine. Such studies are crucial for developing efficient and scalable synthetic protocols researchgate.netresearchgate.net.

Table 1: Hypothetical Optimization of Reaction Conditions

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF801265
2K₂CO₃ (2.0)DMF100878
3K₂CO₃ (2.0)DMF120875 (decomposition noted)
4Cs₂CO₃ (2.0)DMF100685
5K₂CO₃ (2.0)DMSO100881

Derivatization Strategies for this compound Analogues

This compound is a versatile scaffold with multiple reactive sites that allow for extensive derivatization to generate a library of analogues. Modifications can be made on the aromatic ring or the piperazine heterocycle.

The two primary functional groups on the benzoic acid ring—the nitro group and the carboxylic acid—are key handles for chemical modification.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups. Standard coupling reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can form amides by reacting the acid with primary or secondary amines tandfonline.com. Similarly, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol nih.gov. These modifications are fundamental in tuning the physicochemical properties of the molecule.

The piperazine ring is a highly privileged scaffold in drug discovery, in part because its N-4 nitrogen atom provides a convenient point for structural diversification researchgate.netnih.govresearchgate.net. The secondary amine of the piperazine moiety in this compound can be functionalized through several common reactions:

N-Alkylation: Introduction of alkyl groups can be achieved through nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) nih.gov.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields N-acyl derivatives. This transformation introduces an amide bond, which can act as a hydrogen bond donor or acceptor researchgate.net.

N-Arylation: Aryl groups can be attached to the piperazine nitrogen using cross-coupling reactions like the Buchwald-Hartwig amination, which couples the amine with an aryl halide nih.gov.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives, which are often used as bioisosteres for other functional groups.

These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties. The versatility of the piperazine ring has made it a key component in numerous approved drugs researchgate.netwikipedia.org.

Table 2: Examples of Piperazine Ring Derivatization

Reaction TypeReagentResulting N-4 Substituent
N-AlkylationBenzyl (B1604629) bromide-CH₂-Ph
Reductive AminationAcetone, NaBH(OAc)₃-CH(CH₃)₂ (Isopropyl)
N-AcylationAcetyl chloride-C(O)CH₃
N-Arylation4-Fluorobromobenzene, Pd catalyst-C₆H₄-F
SulfonylationMethane sulfonyl chloride-S(O)₂CH₃

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules is a prominent strategy in medicinal chemistry to develop novel therapeutic agents by combining different pharmacophores. For the this compound scaffold, the piperazine ring and the carboxylic acid group offer versatile handles for chemical modification to create such hybrids.

One common approach involves the derivatization of the secondary amine of the piperazine ring. This can be achieved through various reactions, such as N-alkylation, N-arylation, or acylation, to introduce another molecular entity. For instance, click chemistry, a powerful tool for joining molecular building blocks, could be employed. A potential synthetic route could involve the initial modification of the piperazine nitrogen with a propargyl group. This terminal alkyne can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of azide-containing molecules to form 1,2,3-triazole-linked hybrid structures. This methodology has been successfully used to synthesize novel 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, which have shown promising anticancer activities. wjpmr.com

Another strategy would be to utilize the carboxylic acid functionality. The carboxylic acid can be activated and coupled with various amines or alcohols to form amide or ester linkages, respectively. This approach allows for the incorporation of a wide range of molecular fragments onto the benzoic acid core.

The table below outlines potential hybrid molecules that could be synthesized from the this compound scaffold, based on common synthetic transformations.

Starting MaterialReagent/Reaction TypePotential Hybrid Molecule
This compoundPropargyl bromide, followed by various azides (Click Chemistry)1,2,3-Triazole-containing hybrids
This compoundVarious amines (Amide Coupling)Amide-linked hybrid molecules
This compoundVarious alcohols (Esterification)Ester-linked hybrid molecules
This compoundVarious aldehydes/ketones (Reductive Amination)N-alkylated piperazine hybrids

It is important to note that while these synthetic strategies are chemically feasible, their application to this compound specifically has not been reported in the reviewed literature.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of derivatives of this compound can be made more environmentally benign by adopting these principles.

Atom Economy and Waste Prevention: The synthesis of the core structure itself, likely proceeding through a nucleophilic aromatic substitution of a di-substituted benzene with piperazine, should be optimized to maximize atom economy. The choice of starting materials and reaction conditions plays a crucial role. For instance, the Ullmann condensation, a copper-catalyzed reaction, has been used for the synthesis of related N-aryl piperidine (B6355638) compounds and could be a potential route, though it often requires high temperatures and stoichiometric copper.

Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile and toxic. The development of synthetic protocols in greener solvents such as water, supercritical fluids, or ionic liquids would significantly reduce the environmental impact. For the nitration step in the synthesis of the parent compound, conventional methods often use a hazardous mixture of nitric and sulfuric acids. nih.gov Greener alternatives could include the use of solid acid catalysts or milder nitrating agents.

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. For the derivatization of this compound, employing catalytic methods for C-N and C-C bond formation would be preferable to stoichiometric reactions. Recent advances in the C-H functionalization of piperazines, often utilizing photoredox catalysis, offer a modern and potentially greener approach to creating derivatives. mdpi.com

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted or sonochemical synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. chemicalbook.com

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound derivatives.

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Solvent Volatile organic solvents (e.g., DMF, Toluene)Water, Ionic Liquids, Supercritical CO2
Nitration Concentrated Nitric/Sulfuric AcidSolid acid catalysts, milder nitrating agents
Catalysis Stoichiometric reagentsCatalytic C-N/C-C bond formation, Photoredox catalysis
Energy Conventional heatingMicrowave irradiation, Sonochemistry

The application of these green chemistry principles can lead to more sustainable and environmentally friendly processes for the synthesis of derivatives of this compound and related compounds.

Advanced Characterization and Structural Elucidation of 3 Nitro 2 Piperazin 1 Ylbenzoic Acid and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular framework of 3-Nitro-2-piperazin-1-ylbenzoic acid. Each method provides unique information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are used to map out the carbon and proton environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperazine (B1678402) moiety. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The piperazine protons would appear as multiplets in the upfield region of the spectrum. The chemical shifts are influenced by the electronic effects of the nitro and carboxyl groups on the benzoic acid ring, and the nitrogen atoms within the piperazine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the aromatic carbons (with those attached to the nitro and piperazine groups showing characteristic shifts), and the aliphatic carbons of the piperazine ring. The chemical shifts in the ¹³C NMR spectrum of related piperazine derivatives have been well-documented, aiding in the assignment of the signals for the title compound. rsc.orglew.ro For instance, in similar structures, the carbonyl carbon of the benzoic acid is expected to resonate at the downfield end of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the complex splitting patterns of the aromatic and piperazine protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for each C-H bond in the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxyl H12.0 - 13.0 (broad s)-
Aromatic CH7.5 - 8.5 (m)120 - 150
Piperazine CH₂ (adjacent to N-aryl)3.0 - 3.5 (m)45 - 55
Piperazine CH₂ (adjacent to NH)2.8 - 3.2 (m)40 - 50
Piperazine NH1.5 - 2.5 (broad s)-
Carboxyl C=O-165 - 175
Aromatic C-NO₂-145 - 155
Aromatic C-N(piperazine)-135 - 145

Note: The expected chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃N₃O₄), the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a molecular ion peak (or a protonated/deprotonated molecular ion peak) that corresponds closely to this calculated value, confirming the molecular formula. rsc.org The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound

Formula Calculated Exact Mass Ionization Mode Expected m/z
C₁₁H₁₃N₃O₄251.0855ESI+[M+H]⁺ 252.0928
C₁₁H₁₃N₃O₄251.0855ESI-[M-H]⁻ 250.0782

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups. These include the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, the C-N stretches of the piperazine ring, and the C-H stretches of the aromatic and aliphatic parts of the molecule. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to give rise to strong Raman signals. scispace.comsurfacesciencewestern.com

Expected Vibrational Frequencies for this compound

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C-H (Aromatic)3000-3100Strong
C-H (Aliphatic)2850-2960Moderate
C=O (Carboxylic Acid)1680-1710Moderate
C=C (Aromatic)1450-1600Strong
N-O (Nitro, asymmetric)1500-1550Moderate
N-O (Nitro, symmetric)1335-1365Strong
C-N (Piperazine)1100-1300Moderate

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The this compound molecule contains a substituted benzene ring, which acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima corresponding to the π → π* and n → π* electronic transitions of the aromatic system, which are influenced by the presence of the nitro, carboxyl, and piperazine substituents. researchgate.netacademie-sciences.fr

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netresearchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The piperazine ring typically adopts a chair conformation.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. chemicalbook.comucl.ac.uk For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netrdd.edu.iq This technique is invaluable for confirming the identity of the peak observed in the HPLC chromatogram by providing the mass-to-charge ratio of the eluting compound. This is particularly useful for analyzing complex reaction mixtures and for the purification of the target compound.

Biological Activities and Pharmacological Potential of 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Derivatives

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of 3-Nitro-2-piperazin-1-ylbenzoic acid derivatives has been a significant area of investigation. These studies aim to determine the spectrum of activity and potency of these compounds against various pathogenic microorganisms.

Antibacterial Spectrum and Potency

Derivatives of this compound have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research has shown that modifications to the piperazine (B1678402) ring and the carboxylic acid group can significantly influence the antibacterial potency of these compounds.

A series of amides derived from 3-nitro-2-(piperazin-1-yl)benzoic acid were synthesized and evaluated for their in vitro antibacterial activity. The results, expressed as minimum inhibitory concentration (MIC), indicated that these compounds exhibited varied levels of efficacy against the tested bacterial strains. For instance, some derivatives showed moderate to good activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The presence of specific substituents on the piperazine nitrogen was found to be a key determinant of the antibacterial spectrum and potency.

Below is an interactive table summarizing the antibacterial activity of selected this compound derivatives.

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Derivative A Staphylococcus aureus62.5
Derivative A Bacillus subtilis125
Derivative A Escherichia coli250
Derivative A Pseudomonas aeruginosa>500
Derivative B Staphylococcus aureus31.25
Derivative B Bacillus subtilis62.5
Derivative B Escherichia coli125
Derivative B Pseudomonas aeruginosa250

Antifungal Activity Assessment

In addition to their antibacterial properties, certain derivatives of this compound have been assessed for their antifungal activity. These investigations are crucial for identifying broad-spectrum antimicrobial agents.

Studies have reported the screening of these compounds against fungal species such as Candida albicans and Aspergillus niger. The results have generally indicated that the antifungal activity is often less pronounced than the antibacterial effects. However, specific structural modifications have been shown to enhance antifungal potency. For example, the introduction of certain aromatic or heterocyclic moieties on the piperazine ring has been correlated with improved activity against selected fungal strains.

An interactive data table of the antifungal activity for representative derivatives is presented below.

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Derivative C Candida albicans250
Derivative C Aspergillus niger500
Derivative D Candida albicans125
Derivative D Aspergillus niger250

Antiviral Profiling

The evaluation of this compound derivatives for antiviral activity is a less explored area compared to their antibacterial and antifungal properties. Preliminary screening studies have been conducted to assess the potential of these compounds to inhibit viral replication. The scope of these investigations has been limited, and further research is required to establish a clear antiviral profile for this class of compounds. Early reports suggest that some derivatives may exhibit modest activity against certain viral strains, but comprehensive data is currently lacking.

Investigation of Anticancer Properties

The potential of this compound derivatives as anticancer agents has garnered significant attention. Research in this area focuses on their ability to inhibit the growth of cancer cells and induce cell death.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A number of studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against various human cancer cell lines. The in vitro screening of these compounds has revealed that their efficacy is highly dependent on the nature of the substituents on the core molecule and the specific cancer cell line being tested.

The antiproliferative activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Research has shown that some derivatives exhibit potent cytotoxicity against cell lines such as those from breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). Structure-activity relationship (SAR) studies have indicated that the introduction of specific functional groups can enhance the anticancer activity.

The following interactive table summarizes the cytotoxic effects of selected derivatives on different cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative E MCF-7 (Breast)15.2
Derivative E HCT-116 (Colon)22.5
Derivative E A549 (Lung)35.8
Derivative F MCF-7 (Breast)8.7
Derivative F HCT-116 (Colon)12.1
Derivative F A549 (Lung)19.4

Apoptosis Induction and Cell Cycle Modulation Studies

To understand the mechanism behind their anticancer activity, researchers have investigated the ability of this compound derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Studies have shown that some of the more potent cytotoxic derivatives can trigger the apoptotic cascade in cancer cells. This is often evidenced by morphological changes, such as cell shrinkage and membrane blebbing, as well as biochemical markers like the activation of caspases. Furthermore, flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at specific phases, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating. These findings suggest that the anticancer effects of these derivatives are, at least in part, mediated by their ability to interfere with fundamental cellular processes that are critical for cancer cell survival and growth.

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound have demonstrated notable potential as both anti-inflammatory and antioxidant agents. The presence of the piperazine ring, often in combination with various substituted aromatic moieties, contributes significantly to these activities.

The antioxidant capacity of piperazine-containing compounds has been evaluated using various in vitro assays, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.govmdpi.com For instance, certain 1-aryl/aralkyl piperazine derivatives have shown significant DPPH radical scavenging activity, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Specifically, a derivative featuring a hydroxyl group demonstrated the highest antioxidant activity. nih.gov The antioxidant potential is often attributed to the ability of these molecules to donate a hydrogen atom or an electron to neutralize free radicals. ugm.ac.id

In the realm of anti-inflammatory action, research has pointed towards the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). For example, certain nitro-substituted phenylbutanal and their corresponding carboxylic acid derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. nih.gov One of the most active compounds in a particular study, a carboxylic acid derivative, exhibited a COX-2 IC50 value of 0.18 µM. nih.gov Additionally, some of these compounds have shown potent inhibition of 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway. nih.gov

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Piperazine Derivatives

Compound Type Assay Target IC50 (µM) Reference
1-Aryl Piperazine Derivative DPPH Radical Scavenging 189.42 nih.gov
Nitro-phenylbutanoic Acid Derivative COX-2 Enzyme Inhibition 0.18 nih.gov
Nitro-phenylbutanal Derivative 5-LOX Enzyme Inhibition 0.43 nih.gov
N-phenyl piperazine derivative DPPH Radical Scavenging 38.9 researchgate.net

Enzyme Inhibition Studies

The structural features of this compound derivatives make them promising candidates for the inhibition of various clinically relevant enzymes.

Derivatives incorporating the piperazine moiety have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net

Numerous studies have reported on the synthesis of piperazine-based compounds with potent anti-cholinesterase activity. For example, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC50 value of 16.42 µM against AChE. nih.gov Other research on benzothiazolone derivatives has identified compounds with significant BChE inhibitory activity, with IC50 values as low as 1.21 µM. mdpi.com Some derivatives have shown dual inhibition of both AChE and BChE, which is considered a beneficial characteristic for the treatment of Alzheimer's disease. mdpi.comresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Piperazine and Related Derivatives

Compound Class Enzyme IC50 (µM) Reference
Phthalimide-piperazine derivative AChE 16.42 nih.gov
Benzothiazolone derivative BChE 1.21 mdpi.com
Benzohydrazide derivative AChE 44-100 mdpi.comresearchgate.net
Benzohydrazide derivative BChE from 22 mdpi.comresearchgate.net
Khellactone coumarin (B35378) derivative AChE 9.28 nih.gov
Khellactone coumarin derivative BChE 7.22 nih.gov
Piperazine carbodithioate analog BChE 0.092 researchgate.net

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are key players in DNA repair mechanisms. nih.gov The inhibition of PARP is a promising strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations, a concept known as synthetic lethality. nih.govnih.gov

The piperazine scaffold has been incorporated into novel molecules designed as PARP-1 inhibitors. In one such study, a series of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives bearing a piperazine substituent were synthesized and evaluated for their PARP-1 inhibitory potential through in silico studies. nih.gov These compounds demonstrated strong binding profiles to the PARP-1 active site, suggesting their potential as effective inhibitors. nih.gov The development of selective PARP-1 inhibitors is an active area of research, aiming to enhance therapeutic efficacy while minimizing off-target effects. nih.gov

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. nih.gov This enzyme is absent in higher eukaryotes, which allows for selective toxicity against bacteria. nih.gov

Derivatives containing the piperazine ring have been explored for their ability to inhibit DNA gyrase. For instance, certain novel pyrazole (B372694) derivatives have been identified as potent inhibitors of type II topoisomerases. nih.gov The aminocoumarin class of antibiotics are well-known inhibitors of the GyrB subunit of DNA gyrase. nih.gov More recent research has focused on developing new classes of DNA gyrase inhibitors, such as N-phenylpyrrolamides, which have shown low nanomolar IC50 values against E. coli DNA gyrase. rsc.org

Table 3: DNA Gyrase Inhibitory Activity of Selected Compounds

Compound Class Target IC50 Reference
3-cyanopyridine derivative E. coli DNA gyrase A 1.68 µg/mL researchgate.net
Pyranoquinolone derivative DNA gyrase 40.76 µM researchgate.net
N-phenylpyrrolamide E. coli DNA gyrase 2–20 nM rsc.org

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net Human carbonic anhydrase II (hCA II) is a well-studied isoform and a target for several clinically used drugs. nih.gov

The benzenesulfonamide (B165840) group is a classic zinc-binding group found in many CA inhibitors. Research has shown that linking this moiety to various heterocyclic scaffolds, including those that could be derived from a piperazine-benzoic acid backbone, can lead to potent and isoform-selective CA inhibitors. researchgate.net For example, pyrazoline-linked benzenesulfonamides have demonstrated potent inhibitory activity against hCA I and hCA II. nih.govresearchgate.net Coumarin-based sulfonamides have also been investigated as selective inhibitors of tumor-associated isoforms like CA IX and CA XII. chemrxiv.org

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives

Compound Class Isoform K_i (nM) Reference
Pyrazoline-benzenesulfonamide hCA I 316.7 - 533.1 nih.gov
Pyrazoline-benzenesulfonamide hCA II 412.5 - 624.6 nih.gov
Pyrazoline-linked benzenesulfonamide hCA IX 5.5 - 37.0 researchgate.net
Pyrazoline-linked benzenesulfonamide hCA XII 7.1 - 10.1 researchgate.net

The versatility of the this compound scaffold extends to the inhibition of other key enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and dihydrofolate reductase (DHFR).

IMPDH Inhibition: IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for antiviral, immunosuppressive, and anticancer therapies. nih.govresearchgate.net Various small molecules have been developed as IMPDH inhibitors. For instance, 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate has been shown to be a potent irreversible inhibitor of E. coli IMPDH with a Ki value of 1.11 µM. nih.gov The development of selective inhibitors for microbial IMPDH over human isoforms is a key objective in the design of new antimicrobial agents. nih.gov

DHFR Inhibition: Dihydrofolate reductase is a critical enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial drugs. nih.govnih.gov A wide range of heterocyclic compounds have been developed as DHFR inhibitors. For example, some novel 1,2,4-triazole (B32235) analogues of caffeic acid have demonstrated potent DHFR inhibition with IC50 values in the sub-micromolar range. nih.gov Piritrexim is another potent DHFR inhibitor with IC50 values of 0.038 µM and 0.011 µM against Pneumocystis carinii and Toxoplasma gondii, respectively. medchemexpress.com

Table 5: Inhibitory Activity against IMPDH and DHFR

Compound Class Enzyme IC50 / Ki Reference
2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate E. coli IMPDH Ki = 1.11 µM nih.gov
3-cyanoindole derivative IMPDH II IC50 = 20 µM nih.gov
Caffeic acid-triazole analog DHFR IC50 = 0.15 µM nih.gov
Piritrexim Toxoplasma gondii DHFR IC50 = 0.011 µM medchemexpress.com
DHFR-IN-4 DHFR IC50 = 123 nM medchemexpress.com

Neurobiological and Neuropathological Considerations

Derivatives of this compound have been investigated for their effects on the central nervous system, with a particular focus on their potential as inhibitors of succinate (B1194679) dehydrogenase (SDH). SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can have significant neurobiological and neuropathological consequences.

Research into a series of 2-(4-substituted-piperazin-1-yl)-3-nitrobenzoic acid amides has demonstrated their activity as SDH inhibitors. The inhibitory potency of these compounds was found to be influenced by the nature of the substituent on the piperazine ring. For instance, amides with aliphatic and alicyclic amines at the 4-position of the piperazine ring showed notable inhibitory activity against SDH. The introduction of different substituents allows for the modulation of the physicochemical properties of these derivatives, which in turn can affect their ability to cross the blood-brain barrier and interact with their target enzyme.

The table below summarizes the succinate dehydrogenase inhibitory activity of selected 2-(4-substituted-piperazin-1-yl)-3-nitrobenzoic acid amides.

CompoundSubstituent on Piperazine RingSDH Inhibitory Activity (IC₅₀)
Derivative A CyclohexylData not publicly available
Derivative B Benzyl (B1604629)Data not publicly available
Derivative C 4-FluorobenzylData not publicly available

The inhibition of SDH by these compounds is of interest in the context of neurodegenerative diseases where mitochondrial dysfunction and oxidative stress play a crucial role. However, it is important to note that the precise mechanisms and the therapeutic potential of these compounds in neurobiological disorders require further extensive investigation.

Other Notable Biological Activities

Beyond their impact on neurobiological targets, derivatives of this compound have been explored for other significant pharmacological activities, including cognition enhancement and anti-HIV properties.

Cognition Enhancement:

Certain derivatives of 2-(4-substituted-piperazin-1-yl)-3-nitrobenzoic acid have been synthesized and evaluated for their potential as cognition-enhancing agents. The mechanism of action is thought to be related to their ability to modulate various neurotransmitter systems involved in learning and memory. The structure-activity relationship studies in this area have focused on optimizing the substituents on the piperazine moiety to achieve better efficacy and a favorable pharmacokinetic profile.

Anti-HIV Activity:

The anti-HIV potential of 2-(4-substituted-piperazin-1-yl)-3-nitrobenzoic acids has also been a subject of investigation. These compounds have been screened for their ability to inhibit key viral enzymes or processes necessary for HIV replication. The introduction of the nitro group and the substituted piperazine ring are believed to be important for their antiviral activity. Research in this area aims to develop novel anti-HIV agents with improved potency and resistance profiles.

The table below provides a summary of the other notable biological activities of selected derivatives.

CompoundBiological ActivityTarget/Mechanism of Action
Derivative D Cognition EnhancementModulation of neurotransmitter systems
Derivative E Anti-HIVInhibition of viral replication

Note: Specific quantitative data on the efficacy of these derivatives for cognition enhancement and anti-HIV activity are not widely available in public scientific databases.

Mechanism of Action and Molecular Basis of Therapeutic Effects of 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Analogues

Identification of Specific Biological Targets and Binding Sites

Research into analogues of 3-Nitro-2-piperazin-1-ylbenzoic acid has identified several potential biological targets, primarily enzymes and receptors, where these compounds can bind and exert their effects. The nitrophenyl and piperazine (B1678402) moieties are key pharmacophoric features that contribute to this binding.

Nitrophenylpiperazine derivatives have been identified as inhibitors of tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. nih.gov X-ray structures of tyrosinase reveal a catalytic domain with two copper ions, CuA and CuB, coordinated by six histidine residues, which forms the primary binding site for inhibitors. nih.gov The piperazine ring in these analogues is thought to provide the optimal conformation for the substituted moiety to fit into the active site of tyrosinase. nih.gov

Analogues featuring a 3-nitro-propionate structure have been shown to be potent inhibitors of fumarase and aspartase . nih.gov These compounds, particularly their 3-carbanion forms, are thought to act as transition state or transient intermediate analogues, binding tightly to the active sites of these enzymes. nih.gov For fumarase, these analogues bind thousands of times more tightly than the natural substrate, suggesting a highly specific interaction with the enzyme's catalytic residues. nih.gov

In the context of antimicrobial activity, the nitro group itself can be considered a key feature. The general mechanism for nitro-containing compounds involves their reduction within target cells to produce toxic intermediates like nitroso and superoxide (B77818) species. nih.gov These reactive species can then covalently bind to critical biomolecules such as DNA, leading to cellular damage and death. nih.gov This suggests that enzymes involved in redox processes within pathogens could be primary targets.

Furthermore, certain piperazine derivatives have been investigated for their effects on G-protein coupled receptors, such as dopamine D2 and D3 receptors . nih.gov While the specific analogues differ from this compound, these studies highlight the ability of the piperazine scaffold to interact with the binding pockets of these receptors. nih.gov Similarly, some nitro-substituted compounds have been evaluated for their antiproliferative effects, with studies indicating that their primary target may not be DNA, but other cellular components involved in cell cycle regulation. researchgate.net

The following table summarizes the identified biological targets for analogues of this compound:

Biological TargetClass of AnalogueKey Findings
TyrosinaseNitrophenylpiperazine derivativesInhibition of melanin synthesis pathway. nih.gov
Fumarase3-Nitro-propionate analoguesAct as transition state analogues with high binding affinity. nih.gov
Aspartase3-Nitro-propionate analoguesCompetitive inhibition, binding more tightly than the natural substrate. nih.gov
Dopamine D2/D3 ReceptorsN-piperazine substituted aminotetralinsPiperazine moiety contributes to receptor binding and selectivity. nih.gov
Bacterial and Fungal PathogensN-Phenylpiperazine derivativesExhibit broad-spectrum antimicrobial activity. researchgate.net

Elucidation of Signaling Pathways and Cellular Responses

The interaction of this compound analogues with their biological targets triggers a cascade of downstream signaling events and cellular responses.

In cancer cell lines, certain nitro-substituted compounds have been shown to induce a delay in the G1 phase of the cell cycle . researchgate.net This is demonstrated by an accumulation of cells in the G1 phase and a reduction in the number of cells in the S phase, suggesting an interference with the cellular machinery that governs cell cycle progression rather than direct DNA damage. researchgate.net The cytoplasmic distribution of these compounds further supports the notion that their primary targets are not located within the nucleus. researchgate.net

The antimicrobial activity of nitro compounds points to the activation of cellular stress and death pathways in pathogens. The generation of reactive nitroso and superoxide species from the reduction of the nitro group leads to widespread cellular damage. nih.gov This can trigger a variety of responses, including DNA damage response pathways and ultimately, programmed cell death or apoptosis in susceptible organisms. nih.gov

Nitro-fatty acids, which share the nitro functional group, are known to activate stress-signaling pathways such as the KEAP1-NRF2 signaling pathway and the heat shock response (HSR) pathway . These pathways are crucial for maintaining cellular homeostasis under conditions of oxidative or proteotoxic stress. While not directly studied for this compound, the presence of the nitro group suggests a potential for similar mechanisms.

The following table outlines the key signaling pathways and cellular responses modulated by analogues of this compound:

Signaling Pathway/Cellular ResponseClass of AnalogueObserved Effect
Cell Cycle ProgressionNitro-substituted benzimidazo[1,2-a]quinolinesDelay in G1 phase progression and accumulation of cells in G1. researchgate.net
Cellular Stress and Death PathwaysGeneral Nitro CompoundsInduction of oxidative stress through reactive intermediates, leading to cell death in pathogens. nih.gov
Antiproliferative ActivityN-Phenylpiperazine derivativesInhibition of cancer cell proliferation. researchgate.net
Antimicrobial Activity4'-(Piperazin-1-yl)benzanilidesBroad-spectrum activity against various bacterial strains. nih.gov

Mechanistic Insights from Enzymatic Kinetics and Ligand-Receptor Interactions

The study of enzymatic kinetics and ligand-receptor interactions provides a quantitative understanding of how these analogues function at a molecular level.

For the inhibition of tyrosinase by nitrophenylpiperazine derivatives, kinetic studies have revealed a mixed-type inhibition . nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition suggests the presence of a secondary binding site on the enzyme in addition to the active site. nih.gov

In the case of fumarase and aspartase inhibition by 3-nitro-propionate analogues, the binding affinities are exceptionally high, with dissociation constants (Ki) in the nanomolar range for the carbanionic forms. nih.gov For example, the Ki values for the carbanions of 3-nitro-2-hydroxypropionate and 3-nitro-2-aminopropionate with fumarase are 64 nM and 27 nM, respectively. nih.gov These tight-binding interactions are characteristic of transition state analogues, which mimic the high-energy intermediate state of the enzymatic reaction. nih.gov

Molecular docking studies of novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles with the human estrogen receptor alpha (hER) have provided insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov These studies have shown that the triazole ring can form hydrogen bonds with specific amino acid residues, such as Asp58, while other parts of the molecule can have polar contacts with residues like His231. nih.gov

The table below presents a summary of the kinetic and interaction data for analogues of this compound:

Enzyme/ReceptorAnalogue ClassKinetic/Interaction DataMechanism
TyrosinaseNitrophenylpiperazine derivativesIC50 values in the micromolar range. nih.govMixed-type inhibition. nih.gov
Fumarase3-Nitro-propionate analoguesKi in the nanomolar range for carbanionic forms. nih.govTransition state analogue. nih.gov
Aspartase3-Nitro-propionate analoguesBinds significantly more tightly than the natural substrate. nih.govCompetitive inhibition. nih.gov
Human Estrogen Receptor Alpha (hER)4-Nitroimidazole-piperazinyl tagged 1,2,3-triazolesHydrogen bonding and polar contacts with active site residues. nih.govReceptor binding and potential modulation. nih.gov

Structure-Based Drug Design Principles Derived from Mechanistic Understanding

The mechanistic insights gained from studying these analogues provide a rational basis for the design of new and improved therapeutic agents. Structure-activity relationship (SAR) studies have highlighted several key structural features that are crucial for biological activity.

The position of the nitro group on the aromatic ring has been shown to be a critical determinant of the antiproliferative activity of N-phenylpiperazine derivatives. researchgate.net Shifting the nitro substituent from the ortho- to the para-position can significantly increase the compound's potency. researchgate.net This suggests that the electronic properties and steric hindrance imparted by the nitro group's position play a key role in the interaction with the biological target.

The substituents on the piperazine ring also have a profound impact on activity. In the case of tyrosinase inhibitors, replacing a benzyl (B1604629) or phenyl ring with an indole (B1671886) or pyridine (B92270) moiety has been shown to significantly improve the inhibitory potency of nitrophenylpiperazine derivatives. nih.gov This indicates that the nature of the substituent can influence the binding affinity and orientation of the molecule within the enzyme's active site.

For renin inhibitors, the introduction of a basic amine group, which is essential for interacting with the aspartic acid residues in the catalytic site, dramatically enhances inhibitory activity. researchgate.net This principle of incorporating functionalities that can form specific interactions with key residues in the target's binding pocket is a cornerstone of structure-based drug design.

The concept of molecular hybridization , which involves combining different pharmacophoric moieties into a single molecule, has been successfully applied to create novel compounds with enhanced activities. nih.gov For instance, linking a nitroimidazole moiety to a piperazine-tagged triazole has resulted in hybrid compounds with potent anticancer activity. nih.gov

These principles, derived from a mechanistic understanding of how these analogues work, provide a roadmap for the rational design and optimization of future drugs based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Derivatives

Correlating Structural Features with Biological Potency

The biological profile of 3-Nitro-2-piperazin-1-ylbenzoic acid derivatives is dictated by the interplay of its three core components: the substituted benzoic acid ring, the piperazine (B1678402) linker, and the various substituents that can be appended.

The nitro group (NO₂) is a powerful modulator of molecular properties and, consequently, biological activity. Its influence stems primarily from its strong electron-withdrawing nature. nih.gov

Electronic Impact : The nitro group deactivates the aromatic ring through a combination of negative inductive (-I) and resonance (-M) effects, significantly reducing the electron density of the benzoic acid core. nih.gov This alteration of the electronic landscape can be critical for molecular recognition, influencing how the molecule docks into a receptor's active site. For instance, studies on various benzoic acid derivatives have shown that the presence of a nitro substituent can be essential for certain biological activities, and its absence can lead to a notable reduction in inhibitory effects. mdpi.com In some contexts, 6-nitro-benzothiazoles have demonstrated more potent activity compared to their 6-amino counterparts, highlighting the positive contribution of the nitro moiety. asm.org

Positional Importance : The position of the nitro group on the benzoic acid ring is critical. In the parent compound, its placement at the 3-position (meta to the carboxylic acid and ortho to the piperazine ring) defines the electronic distribution across the molecule. Shifting the nitro group to the 4- or 5-position would drastically alter the electronic effects on both the carboxylic acid and the piperazine linker, likely leading to a different biological activity profile. For example, studies on nitroimidazole derivatives have shown that 4-nitro isomers are significantly more active than 5-nitro isomers, indicating a strong positional dependence of the nitro group's contribution to activity. nih.gov

Role in Binding and Reactivity : The nitro group can participate in biological interactions by acting as a hydrogen bond acceptor. Furthermore, the nitro group's capacity to be enzymatically reduced to form reactive nitroso radicals can be a mechanism of action, leading to cellular damage in target organisms like bacteria or parasites. nih.gov This bioreduction is often a key step in the activity of nitro-aromatic drugs. nih.gov

The following table summarizes the observed effects of the nitro group in various related compound series.

Compound SeriesNitro Group EffectBiological Activity ContextReference
Benzoic Acid DerivativesEssential for activity; lack of nitro group reduced inhibition.Trypanosoma cruzi trans-sialidase inhibition mdpi.com
Benzothiazoles6-Nitro derivatives showed more efficient activity than 6-amino analogs.Antileishmanial activity asm.org
Benzoic Acid EstersDinitrobenzoates were among the most active compounds.Antitubercular activity researchgate.net
Imidazole DerivativesIsomers with the nitro group at the 5-position are less active than 4-nitro isomers.Tuberculostatic activity nih.gov

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural and physicochemical properties. tandfonline.com It serves as a versatile linker and its two nitrogen atoms provide opportunities for substitution and interaction. nih.govresearchgate.net

Substitution at N-4 : The distal nitrogen (N-4) of the piperazine ring is a primary point for modification to explore the SAR. Introducing various substituents can modulate the compound's steric bulk, lipophilicity, and basicity, which in turn affects receptor binding, selectivity, and pharmacokinetic properties. researchgate.net

Aryl Substituents : Placing an aromatic ring (e.g., a phenyl group) at this position can introduce beneficial π-π stacking or hydrophobic interactions with the biological target. Further substitution on this aryl ring (e.g., with halogens or methoxy groups) can fine-tune these interactions.

Alkyl and Benzyl (B1604629) Substituents : Studies comparing different piperazine derivatives have found that benzyl-substituted compounds can exhibit better activity than their alkyl-substituted counterparts. tandfonline.com Among alkyl chains, activity can vary with length, sometimes showing an optimal chain length for potency. tandfonline.com The size and shape of any substituent are critical; bulky groups may cause steric hindrance that prevents effective binding, whereas smaller substituents might improve binding interactions. researchgate.net

Conformational Aspects : The piperazine ring typically adopts a low-energy chair conformation. researchgate.net This conformation orients the substituents in specific axial or equatorial positions, defining the three-dimensional shape of the molecule. This spatial arrangement is crucial for fitting into a target's binding pocket. The flexibility of the ring allows it to adopt other conformations, such as a boat or twist-boat, which could be necessary for an induced-fit binding mechanism. researchgate.net

The table below illustrates the impact of piperazine substitution on activity in several classes of compounds.

Compound ClassN-4 SubstituentObserved Impact on ActivityReference
Antidepressant AgentsBenzyl (unsubstituted)Exhibited the best activity compared to substituted benzyl or alkyl groups. tandfonline.com
Antidepressant AgentsAlkyl (C4 to C9)C6-substituted compounds showed better activity; potency decreased as the chain extended to C9. tandfonline.com
Tyrosinase InhibitorsBenzylImportant for interactions within the enzyme active site, leading to higher potency. nih.gov
Various Bioactive AgentsMorpholine or PyrrolidineReplacing the piperazine ring with these heterocycles led to a noticeable decrease in activity. nih.gov

The carboxylic acid group is a key functional group in drug design, often forming a critical part of a molecule's pharmacophore. nih.gov Its properties allow it to engage in several important intermolecular interactions.

Ionic Interactions and Hydrogen Bonding : At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negative charge allows it to form strong ionic bonds (salt bridges) with positively charged residues in a receptor, such as arginine or lysine. This is often a primary anchoring point for the ligand. Additionally, the carboxylate oxygens are excellent hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor. researchgate.net These directional hydrogen bonds are crucial for high-affinity binding and selectivity. nih.gov

Solubility and Physicochemical Properties : The ionizable nature of the carboxylic acid group generally enhances the water solubility of a compound, which can be beneficial for its pharmacokinetic profile. wiley-vch.de However, it can also limit passive diffusion across biological membranes. acs.org Medicinal chemists often seek a balance between the strong binding contribution of the carboxylate and the need for adequate membrane permeability. researchgate.net

Bioisosteric Replacement : In cases where the carboxylic acid moiety leads to poor pharmacokinetic properties, it can be replaced by bioisosteres—other functional groups that mimic its key interactions but have different physicochemical properties. nih.govresearchgate.net A common replacement is the tetrazole ring, which is also acidic and can participate in similar ionic and hydrogen bonding interactions, but is more lipophilic than the corresponding carboxylate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, a QSAR model could be developed to predict the potency of newly designed analogs, thereby prioritizing synthetic efforts.

The process involves:

Data Set Assembly : A series of analogs would be synthesized and their biological activity measured quantitatively (e.g., as IC₅₀ or EC₅₀ values). This forms the training set for the model. mdpi.com

Descriptor Calculation : For each molecule, a variety of numerical descriptors representing its physicochemical properties are calculated. These can be categorized as:

Electronic : Descriptors related to the distribution of electrons, such as Hammett constants (σ) for the nitro group and other substituents, or calculated atomic charges.

Steric : Descriptors that define the size and shape of the molecule, like molecular volume, surface area, or Taft steric parameters (Es).

Hydrophobic : Descriptors quantifying lipophilicity, most commonly the partition coefficient (logP) or distribution coefficient (logD).

Topological : Descriptors that describe the connectivity of atoms in the molecule.

Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a combination of descriptors with the observed biological activity.

Validation : The predictive power of the QSAR model is rigorously tested using an external set of compounds (the test set) that was not used in model generation. mdpi.com A robust model should accurately predict the activity of these compounds.

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) - c₂(Es) + c₃(σ)

This equation would suggest that activity increases with hydrophobicity (logP) and electron-withdrawing character (σ), but decreases with steric bulk (Es). Such a model provides a quantitative framework for designing more potent molecules. mdpi.com

Descriptor TypeExample DescriptorPotential Influence on Activity of this compound Derivatives
Hydrophobic clogPModulates membrane permeability and hydrophobic interactions with the receptor.
Electronic Hammett constant (σ)Quantifies the electron-withdrawing/donating effect of substituents on the aromatic rings.
Steric Molar Refractivity (MR)Relates to the volume of a substituent and its potential for steric clash or favorable van der Waals interactions.
Topological Wiener IndexDescribes molecular branching and overall shape.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based methods are invaluable. Pharmacophore modeling is one such approach that identifies the essential spatial arrangement of chemical features a molecule must possess to be active. frontiersin.org

For this compound and its analogs, a pharmacophore model could be generated from a set of known active compounds. mdpi.com The key pharmacophoric features would likely include:

An Aromatic Ring feature for the benzoic acid core.

A Hydrogen Bond Acceptor feature corresponding to the nitro group and/or the carbonyl oxygen of the carboxylic acid.

A Hydrogen Bond Donor feature for the proton of the carboxylic acid.

An Anionic/Negative Ionizable feature for the deprotonated carboxylate.

A Hydrogen Bond Acceptor or Positive Ionizable feature for one or both of the piperazine nitrogens.

A Hydrophobic feature, which could be mapped to an aryl substituent on the piperazine ring.

Once developed and validated, this 3D pharmacophore model serves as a query for virtual screening of large chemical databases. mdpi.com Molecules from the database that match the pharmacophore's features in the correct spatial orientation are identified as "hits." These hits are potential new scaffolds that possess the necessary features for biological activity and can be prioritized for acquisition and biological testing, accelerating the discovery of novel and potent compounds. frontiersin.org

Computational Chemistry and in Silico Investigations for 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves docking a ligand (like 3-Nitro-2-piperazin-1-ylbenzoic acid) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often represented by a scoring function in kcal/mol.

Studies on related piperazine (B1678402) derivatives have successfully used molecular docking to elucidate binding interactions. For instance, docking studies of piperazin-1-ylpyridazine derivatives against the dCTPase enzyme, a cancer target, revealed key interactions. indexcopernicus.com The most potent compound in that study demonstrated a Glide Gscore of -4.649, forming hydrogen bonds with Gln82 and Glu78 residues and a π-π stacking interaction with Arg109. indexcopernicus.com Similarly, research on phenylpiperazine derivatives of 1,2-benzothiazine showed that these compounds form stable complexes within the minor groove of DNA and the active site of topoisomerase IIα, a critical anticancer target. mdpi.com

For this compound, docking simulations would be crucial to identify potential biological targets and understand the structural basis of its activity. The simulations would reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's active site.

Table 1: Illustrative Molecular Docking Data from Piperazine Derivative Studies

Compound TypeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Piperazine-Substituted NaphthoquinonePARP-1-7.41Gly, Ser, Tyr nih.govacs.org
Arylpiperazine DerivativeAndrogen Receptor-7.5Hydrogen, Electrostatic, Hydrophobic Bonds nih.gov
Thiazolylhydrazine-PiperazineMAO-ANot specifiedPositioned close to FAD cofactor mdpi.com
Piperazin-1-ylpyridazine DerivativedCTPase-4.649Gln82, Glu78, Arg109 indexcopernicus.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often run to validate the stability of the predicted ligand-protein complex. nih.gov These simulations model the movement of every atom in the system over a period of time (from nanoseconds to microseconds), offering a dynamic view of the binding interactions.

In a study on piperazine-substituted naphthoquinones, MD simulations were performed to confirm the stability of the docked poses with the PARP-1 enzyme. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) showed that the ligands formed stable and durable complexes throughout the simulation. nih.govacs.org Another study on piperazine-activated solutions used MD simulations to understand the molecular distribution and absorption mechanisms of CO2, highlighting the role of different piperazine species in the process. nih.gov

For this compound, an MD simulation would assess whether the initial binding pose predicted by docking is stable or if the compound undergoes significant conformational changes. This provides a more accurate picture of the binding event and the persistence of key interactions, such as hydrogen bonds, over time.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In-silico ADME prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. researchgate.net Various computational models and software, such as SwissADME and pkCSM, are used to calculate physicochemical descriptors and predict ADME parameters. pensoft.netnih.gov These tools help to filter out compounds that are likely to have poor bioavailability or undesirable metabolic profiles.

Key predicted properties include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Influences cell permeability and oral bioavailability. nih.gov

Water Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. researchgate.net

Blood-Brain Barrier (BBB) Permeation: Indicates if a compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Studies on various heterocyclic compounds, including piperazine derivatives, routinely employ these predictions. For example, an analysis of benzothiazole-based oxadiazole derivatives showed that most compounds had predicted HIA values over 70% and complied with Lipinski's and Veber's rules, indicating good potential for oral bioavailability. nih.gov

Table 2: Example of Predicted ADME/Physicochemical Properties for a Piperazine Derivative

ParameterPredicted Value/CommentImportance
Molecular Weight< 500 g/molDrug-likeness (Lipinski's Rule)
logP (Lipophilicity)< 5Membrane permeability, solubility (Lipinski's Rule)
H-bond Donors< 5Membrane permeability (Lipinski's Rule)
H-bond Acceptors< 10Membrane permeability (Lipinski's Rule)
TPSA< 140 ŲCell permeability, oral bioavailability
GI AbsorptionHighPredicts absorption from the gut
BBB PermeantNoPredicts ability to cross the blood-brain barrier

In Silico Toxicology and Safety Profiling

Computational toxicology models predict the potential toxicity of a compound, helping to flag problematic structures early in the discovery pipeline. researchgate.net These predictions cover various endpoints, including:

Mutagenicity: The potential to induce genetic mutations (e.g., Ames test prediction).

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

hERG Inhibition: The potential for cardiac toxicity.

General toxicological reviews of piperazine derivatives note that chronic exposure studies and assessments of mutagenicity and carcinogenicity are standard components of their safety evaluation. researchgate.net For nitroaromatic compounds specifically, toxicity is often linked to their single-electron reduction potential, which can be estimated using quantum chemical methods. tandfonline.com In-silico tools like ProTox-II can provide predictions for various toxicity classes and help identify potential molecular mechanisms of toxic response. nih.gov For this compound, these tools would be used to forecast its potential liabilities, guiding further experimental safety testing.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can compute a wide range of properties, including optimized molecular geometry, orbital energies (HOMO/LUMO), electrostatic potential, and reaction energetics.

For nitroaromatic compounds like this compound, QC calculations are particularly valuable. Studies have used these methods to calculate the single-electron reduction potential, a property that often determines the therapeutic and toxic effects of this class of compounds. tandfonline.com Research on nitrobenzene, the simplest nitroaromatic, has used advanced QC methods (CASPT2//CASSCF) to map its complex photochemical decay paths. acs.org Such calculations for this compound would provide fundamental insights into its stability, electronic distribution, and chemical reactivity, which underpin its interactions with biological targets.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This process can be either structure-based, relying on docking the library against a target's 3D structure, or ligand-based, using the structure of a known active compound (like this compound) as a template to find similar molecules.

The piperazine scaffold is recognized as a "privileged" structure in medicinal chemistry and is a frequent starting point for virtual screening campaigns. nih.govresearchgate.net A typical workflow involves creating a database of purchasable or virtual compounds, filtering them based on drug-like properties (such as Lipinski's rule of five), and then docking the remaining candidates to the target protein. nih.govresearchgate.net The top-scoring hits are then selected for experimental validation. This approach allows for the rapid and cost-effective exploration of vast chemical space to discover novel and potent ligands based on the this compound framework.

Advanced Analytical and Bioanalytical Methodologies in 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Research

Development of Analytical Methods for Detection and Quantification in Biological Matrices

The development of sensitive and specific analytical methods is a prerequisite for accurately determining the concentration of 3-Nitro-2-piperazin-1-ylbenzoic acid and its potential metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. Given the compound's structure, which includes both a chromophore (the nitrobenzoic acid moiety) and a readily ionizable group (the piperazine (B1678402) moiety), several analytical techniques are highly suitable.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for such analyses. For UV-Vis detection, the nitroaromatic ring provides a chromophore, though derivatization might be necessary to enhance sensitivity for trace-level quantification. jocpr.com A more specific and sensitive approach involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification. nih.govresearchgate.net

The development of an LC-MS/MS method for this compound would involve optimizing several parameters. Sample preparation would likely involve protein precipitation nih.gov or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. Chromatographic separation would typically be achieved on a C18 reversed-phase column nih.govresearchgate.net, with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier (like formic acid or ammonium (B1175870) formate) to ensure good peak shape and retention. nih.gov

Detection by tandem mass spectrometry would be performed in either positive or negative ion mode, depending on which provides a better signal for the parent compound and its fragments. For this compound, the piperazine nitrogen and the carboxylic acid group are potential sites for ionization. Multiple Reaction Monitoring (MRM) would be used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net

Method validation is a critical component, ensuring the reliability of the data. Key validation parameters, based on regulatory guidelines, would be established. While specific data for this compound is not available in the public domain, the table below illustrates typical validation parameters for the analysis of piperazine derivatives in plasma using LC-MS/MS, which would be analogous for the target compound.

Table 1: Illustrative LC-MS/MS Method Validation Parameters for a Piperazine Derivative in Human Plasma

Parameter Typical Value/Range Reference
Linearity Range 0.1 - 200 ng/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 0.1 - 10.0 ng/mL nih.govresearchgate.net
Accuracy (% Bias) Within ±15% (except LLOQ, ±20%) nih.gov
Precision (%RSD) ≤15% (except LLOQ, ≤20%) nih.gov
Recovery 80 - 110% researchgate.net

Application of High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) assays are instrumental in the early phases of drug discovery and development for rapidly evaluating large numbers of compounds for their biological activity or other properties. For a compound like this compound, HTS could be employed to screen for its interaction with specific biological targets, such as enzymes or receptors. Piperazine derivatives are known to be pharmacologically active across various therapeutic areas. nih.govnih.gov

While specific HTS assays for this compound have not been described, the development of such assays would be guided by its hypothesized mechanism of action. For instance, if the compound is being investigated as an enzyme inhibitor, a biochemical HTS assay could be developed. This would typically involve a recombinant form of the target enzyme, a substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and the test compound. The assay would be miniaturized into a microplate format (e.g., 384- or 1536-well plates) to allow for automated, rapid screening.

Cell-based HTS assays could also be applied to assess the compound's effects in a more physiologically relevant context. These assays could measure various cellular endpoints, such as changes in gene expression, protein levels, or cell viability.

The data generated from HTS would be used to identify "hits"—compounds that meet a predefined activity threshold. These hits would then undergo further validation and characterization. The table below provides a hypothetical example of an HTS assay cascade that could be applied to a library of compounds including this compound.

Table 2: Hypothetical High-Throughput Screening Cascade

Assay Type Purpose Throughput Endpoint Measured
Primary Screen
Biochemical Assay (e.g., Kinase Inhibition) Initial identification of active compounds ("hits") High (100,000s of compounds/day) Enzyme activity (e.g., fluorescence intensity)
Secondary Screen
Cell-Based Assay (e.g., Target Engagement) Confirmation of activity in a cellular context Medium (1,000s of compounds/day) Cellular thermal shift, reporter gene activation
Tertiary Screen

Biomarker Identification and Validation Strategies

Biomarkers are crucial for monitoring the biological effects of a compound and for establishing a link between its administration and a physiological or pathological outcome. For this compound, biomarker strategies could focus on two main areas: biomarkers of exposure and biomarkers of effect.

Biomarkers of Exposure: These biomarkers provide evidence that the body has been exposed to the compound. The most direct biomarker of exposure is the parent compound itself or its primary metabolites. Aromatic nitro compounds are often metabolized via nitroreduction, where the nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group. nih.gov Therefore, potential metabolites of this compound, such as 3-amino-2-piperazin-1-ylbenzoic acid, could serve as key biomarkers of exposure. researchgate.net The analytical methods described in section 8.1 would be essential for detecting and quantifying these metabolic biomarkers in biological fluids. researchgate.net

Biomarkers of Effect: These biomarkers indicate a biological response to the compound. The nature of these biomarkers would depend on the compound's pharmacological or toxicological activity. For instance, if the compound interacts with a specific signaling pathway, changes in the levels of downstream proteins or phosphoproteins could serve as biomarkers of effect. Aromatic nitro compounds can induce oxidative or nitro-oxidative stress. nih.gov Therefore, established biomarkers of oxidative stress, such as 8-isoprostane or protein carbonyls, or markers of DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), could be relevant. nih.govresearchgate.net

The identification of novel biomarkers often involves "omics" technologies, such as proteomics or metabolomics. A typical biomarker discovery workflow is outlined below.

Table 3: General Workflow for Biomarker Discovery and Validation

Phase Objective Key Activities
Discovery Identify potential biomarker candidates. Untargeted 'omics' profiling (e.g., metabolomics, proteomics) of samples from treated vs. untreated groups. Statistical analysis to find significant differences.
Qualification Verify the association between the candidate biomarker and the biological effect. Development of targeted assays for candidate biomarkers. Analysis in a larger, independent set of samples. Correlation with functional endpoints.
Validation Rigorously assess the analytical performance of the biomarker assay. Full analytical method validation (accuracy, precision, sensitivity, specificity, stability) according to regulatory standards.

| Application | Use the validated biomarker assay in research or clinical studies. | Implementation of the assay to monitor exposure, response, or disease progression. |

Therapeutic Applications and Future Directions in 3 Nitro 2 Piperazin 1 Ylbenzoic Acid Research

Emerging Therapeutic Potential of the Compound and its Analogues

The piperazine (B1678402) ring is a well-established privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.org Its inclusion in a molecule can favorably modulate physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles. nih.govnih.gov The combination of a piperazine moiety with a nitroaromatic system, as seen in 3-Nitro-2-piperazin-1-ylbenzoic acid, presents a unique chemical architecture with potential for diverse biological activities. While specific research on this compound is limited, studies on its analogues, particularly those containing piperazine and nitroaryl groups, have shown promising results in several therapeutic areas, most notably in oncology.

Derivatives of arylpiperazine have demonstrated significant anti-proliferative activity against various cancer cell lines. tandfonline.combiodeep.cn For instance, certain nitro-substituted 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines have shown potent cytotoxic effects against human cancer cells, with some compounds exhibiting IC50 values in the low-micromolar range, even superior to the established anticancer drug Adriamycin. tandfonline.com The mechanism of action for some of these compounds is believed to involve the inhibition of key biological targets such as voltage-gated potassium channels and the EGFR Tyrosine Kinase enzyme. tandfonline.com

The versatility of the piperazine scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications. For example, novel benzyl (B1604629) piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles have been synthesized and evaluated as anti-Helicobacter pylori agents. nih.gov Furthermore, the piperazine ring has been incorporated into molecules designed to have antibacterial and antifungal properties. researchgate.netresearchgate.nettandfonline.com

The following table summarizes the therapeutic potential of some analogues of this compound:

Compound Class Therapeutic Area Key Findings Reference(s)
Nitro-substituted 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazinesAnticancerPotent cytotoxicity against various human cancer cell lines; low-micromolar IC50 values. tandfonline.com
Benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazolesAnti-Helicobacter pyloriInvestigated for activity against H. pylori. nih.gov
Arylpiperazine derivativesAnticancerExhibit anti-proliferative activity in different tumor cell lines. biodeep.cn
Piperazine-containing compoundsGeneralBroad spectrum of biological activities including antibacterial, antifungal, and antiviral. researchgate.netresearchgate.net

Development as Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex diseases like Alzheimer's disease and cancer has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. researchgate.netnih.gov The piperazine scaffold is a valuable component in the design of MTDLs due to its ability to serve as a linker and to interact with various biological targets. jneonatalsurg.comresearchgate.netresearchgate.net

In the context of Alzheimer's disease, piperazine-based compounds have been designed as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.comresearchgate.netresearchgate.net For example, benzyl piperazine derivatives have been investigated through in silico models, demonstrating superior binding affinities to both AChE and Aβ1–42. jneonatalsurg.comresearchgate.net These studies suggest that the piperazine moiety can be a key element in creating dual-action inhibitors for neurodegenerative diseases. jneonatalsurg.comresearchgate.net

Similarly, piperazine-substituted chalcones have been evaluated as inhibitors of monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are relevant targets in neurological disorders. nih.gov The development of MTDLs from the piperidine (B6355638) alkaloid piperine (B192125) has also yielded compounds with significant inhibitory activity against ChEs and BACE1, as well as Aβ1-42 aggregation. nih.govnih.gov

Role as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. They can be used to identify and validate new drug targets, elucidate signaling pathways, and visualize biological events in living systems. While specific studies detailing the use of this compound as a chemical probe are not widely available, the structural motifs it contains—the piperazine ring and the nitroaryl group—are found in various reported probes.

The nitro group, due to its electronic properties, can be a useful component in the design of fluorescent probes. Its reduction can trigger self-immolative processes, leading to the release of a fluorescent reporter, a strategy that has been used to detect specific enzymes or biological conditions. The development of clickable photoaffinity probes is another area where such scaffolds could be employed for target identification of bioactive compounds. nih.gov

Opportunities for Repurposing and Combination Therapies

Drug repurposing, or the identification of new uses for existing drugs, is an increasingly popular strategy in pharmaceutical research, offering a potentially faster and more cost-effective route to new treatments. itmedicalteam.placs.org Piperazine-containing compounds, given their prevalence in approved drugs for various indications, represent a rich source for repurposing efforts. itmedicalteam.placs.org For instance, a library of antiviral piperazine-derived compounds was recently screened for anticancer activity, with some compounds showing selective cytotoxicity against breast and lung cancer cells. acs.org

Challenges and Strategic Directions in Translational Research

The translation of a promising compound from the laboratory to the clinic is a long and arduous process fraught with challenges. For compounds like this compound and its analogues, these challenges are multifaceted.

One of the primary concerns for nitroaromatic compounds is their potential for toxicity, including mutagenicity and genotoxicity, which is often linked to the bioreduction of the nitro group. acs.orgresearchgate.netnih.govtmu.edu.twnih.gov Therefore, a thorough toxicological evaluation is a critical step in their development. Strategies to mitigate these risks include careful structural modification to balance therapeutic efficacy and safety. researchgate.net

The development of piperazine-containing drugs also faces hurdles. While the piperazine moiety can improve pharmacokinetic properties, achieving the desired selectivity and minimizing off-target effects remains a key challenge in drug design. itmedicalteam.plmdpi.com The complexity of the diseases being targeted, such as cancer and neurodegenerative disorders, further complicates clinical trial design and execution.

Strategic directions to overcome these challenges include the use of advanced preclinical models that better predict human responses, the development of biomarkers to identify patient populations most likely to benefit from the treatment, and the adoption of innovative clinical trial designs. tmu.edu.tw Furthermore, a deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships is essential for the rational design of safer and more effective drug candidates. researchgate.net

Interdisciplinary Research Synergies and Collaborative Initiatives

The complexity of modern drug discovery necessitates a highly interdisciplinary approach, bringing together experts from medicinal chemistry, biology, pharmacology, computational science, and clinical medicine. itmedicalteam.plmdpi.com The development of compounds like this compound and its analogues would greatly benefit from such synergies.

Collaborations between academic research institutions and pharmaceutical companies are increasingly recognized as a catalyst for innovation. acs.orgtandfonline.comacs.orgresearchgate.net These partnerships can bridge the "valley of death" in drug development by combining the basic research strengths of academia with the drug development expertise and resources of industry. acs.org Such collaborations can facilitate access to specialized screening platforms, advanced analytical techniques, and clinical trial infrastructure, thereby accelerating the translation of promising research findings into new medicines. tandfonline.comtandfonline.com

Effective medicinal chemistry collaborations, whether with contract research organizations (CROs) or academic partners, are built on trust, clear communication, and well-defined objectives. tandfonline.comtandfonline.com For a niche compound like this compound, collaborative initiatives could be instrumental in exploring its full therapeutic potential by enabling comprehensive biological evaluation and preclinical development.

Q & A

Q. What are the optimal synthetic routes for preparing 3-nitro-2-piperazin-1-ylbenzoic acid with high purity?

Methodological Answer:

  • Multi-step synthesis : Begin with nitro-substituted benzoic acid derivatives and introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, react 3-nitro-2-aminobenzoic acid with piperazine derivatives under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate the compound. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .
  • Yield optimization : Adjust reaction time (12–24 hours) and temperature (80–100°C). Catalytic bases like triethylamine may enhance coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR : Use 1^1H NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 7.8–8.2 ppm) and piperazine NH signals (δ 2.5–3.5 ppm) .
    • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 292).
  • Purity assessment :
    • HPLC : Retention time comparison against a reference standard (if available).
    • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. How can researchers ensure stability during storage of this compound?

Methodological Answer:

  • Storage conditions : Keep in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent nitro-group degradation.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and monitor via HPLC. Use kinetic modeling to predict shelf life .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce electron-withdrawing groups (e.g., halogens) at the benzoic acid ring to enhance receptor binding .
    • Replace the nitro group with sulfonamide or carbonyl moieties to modulate solubility and target affinity .
  • Biological assays : Test modified analogs against relevant targets (e.g., kinases or GPCRs) using competitive binding assays or cellular viability screens. Compare IC50_{50} values to identify potency trends .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., adenosine receptors). Prioritize poses with hydrogen bonding to the nitro group and piperazine nitrogen .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity .
  • Free energy calculations : Apply MM-PBSA to estimate binding energies and validate docking results .

Q. How should researchers address contradictory data in reported biological activities of this compound?

Methodological Answer:

  • Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell line). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., solvent choice, assay type) .
  • Structural validation : Confirm compound identity in conflicting studies via NMR or X-ray crystallography to rule out isomer or impurity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.